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molecular formula C6H4ClN5 B8702644 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine

2-chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No. B8702644
M. Wt: 181.58 g/mol
InChI Key: CTVUIWBGHKLMDA-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

2,5-Dichloropyrazine (298 mg, 2.0 mmol) and 1,2,4-triazole (145 mg, 2.1 mmol) were added in DMF (10 mL), then cesium carbonate was added and the reaction was at room temperature over night. Water (20mL) was added, extracted with ethyl acetate (30 mL), second wash with brine (20 mL). The organic phase was dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 25 gram Biotage SNAP KP-Sil™ silica gel cartridge eluting with 22% ethyl acetate/hexanes to give the title compound as a white solid.
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[CH:4][N:3]=1.[NH:9]1[CH:13]=[N:12][CH:11]=[N:10]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Cl:8][C:5]1[CH:4]=[N:3][C:2]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:7][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
298 mg
Type
reactant
Smiles
ClC1=NC=C(N=C1)Cl
Name
Quantity
145 mg
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was at room temperature over night
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
second wash with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 25 gram Biotage SNAP KP-Sil™ silica gel cartridge
WASH
Type
WASH
Details
eluting with 22% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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